molecular formula C19H18O3 B12532770 Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate CAS No. 819802-98-7

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate

Cat. No.: B12532770
CAS No.: 819802-98-7
M. Wt: 294.3 g/mol
InChI Key: ZTMHWJCACQLXSP-UHFFFAOYSA-N
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Description

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C19H18O3. It is a derivative of cyclopentanone, featuring two phenyl groups and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4,4-diphenylcyclopentanone with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for potential pharmaceutical applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxocyclopentanecarboxylate
  • Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Uniqueness

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate is unique due to the presence of two phenyl groups, which enhance its reactivity and potential for forming π-π interactions. This structural feature distinguishes it from other cyclopentanone derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

819802-98-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 2-oxo-4,4-diphenylcyclopentane-1-carboxylate

InChI

InChI=1S/C19H18O3/c1-22-18(21)16-12-19(13-17(16)20,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

ZTMHWJCACQLXSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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